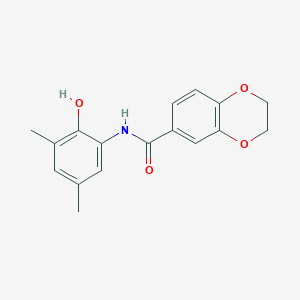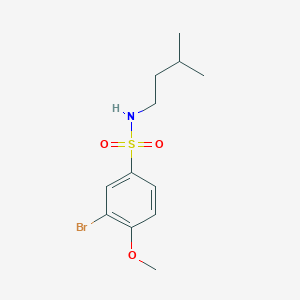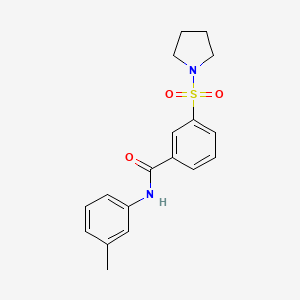
dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate, also known as DMTD, is a small molecule that has been gaining attention in the field of medicinal chemistry due to its potential therapeutic applications. DMTD is a thiophene derivative that has shown promising results in various scientific studies.
作用機序
The mechanism of action of dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various enzymes and signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been shown to have low toxicity and high stability in biological systems. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its efficacy in some applications.
将来の方向性
There are several future directions for the research on dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate. One direction is to further elucidate the mechanism of action of this compound. This will help to better understand how this compound exerts its therapeutic effects and may lead to the development of more effective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to optimize the dosing and administration of this compound for various applications. Finally, future research could focus on the development of this compound-based therapeutics for the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Conclusion:
In conclusion, this compound is a small molecule that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of cancer, neurodegenerative disorders, and infectious diseases. The synthesis method has been optimized to yield high purity and yield of this compound. The mechanism of action of this compound is not fully understood, but it has been shown to inhibit the production of ROS and to modulate various enzymes and signaling pathways. This compound has several advantages for lab experiments, but it also has some limitations. Future research could focus on elucidating the mechanism of action, studying the pharmacokinetics and pharmacodynamics, and developing this compound-based therapeutics for various diseases.
合成法
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate can be synthesized through a multistep reaction from commercially available starting materials. The synthesis involves the condensation of isonicotinic acid with methyl acrylate, followed by cyclization with thionyl chloride and sodium azide. The final step involves the reaction of the resulting intermediate with dimethyl sulfate. The synthesis method has been optimized to yield high purity and yield of this compound.
科学的研究の応用
Dimethyl 5-(isonicotinoylamino)-3-methyl-2,4-thiophenedicarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antimicrobial properties. This compound has been tested on various cell lines and animal models, and the results have been promising. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
dimethyl 3-methyl-5-(pyridine-4-carbonylamino)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-10(14(19)21-2)13(23-11(8)15(20)22-3)17-12(18)9-4-6-16-7-5-9/h4-7H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSHNFJPDPRSAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
